molecular formula C13H22O B12678898 alpha,3,3-Trimethylbicyclo(2.2.1)heptane-2-propionaldehyde CAS No. 94201-10-2

alpha,3,3-Trimethylbicyclo(2.2.1)heptane-2-propionaldehyde

Cat. No.: B12678898
CAS No.: 94201-10-2
M. Wt: 194.31 g/mol
InChI Key: ODBLXJITPPQEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha,3,3-Trimethylbicyclo(2.2.1)heptane-2-propionaldehyde is a high-purity organic compound with the molecular formula C13H22O and a molecular weight of approximately 194.31 g/mol . This chemical features a complex bicyclo[2.2.1]heptane (norbornane) skeleton, a structure known for its inherent ring strain and unique three-dimensional geometry . These structural characteristics make norbornane-based compounds valuable intermediates in sophisticated organic synthesis, particularly for developing pharmaceuticals, fine chemicals, and novel materials with tailored properties . The specific stereochemistry and functional groups present in this molecule suggest potential for investigation as a key building block in fragrance research, where structurally similar strained hydrocarbons are commonly utilized . Researchers can explore its utility as a precursor for synthesizing more complex molecular architectures or for studying structure-activity relationships. This product is intended for laboratory and research applications only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

94201-10-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylpropanal

InChI

InChI=1S/C13H22O/c1-9(8-14)6-12-10-4-5-11(7-10)13(12,2)3/h8-12H,4-7H2,1-3H3

InChI Key

ODBLXJITPPQEKN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2CCC(C2)C1(C)C)C=O

Origin of Product

United States

Preparation Methods

Hydroformylation of Precursor Compounds

Hydroformylation is a key method for introducing a formyl group into precursor molecules such as 1-ethenyl-tricyclo[2.2.1.0^2,6]heptane. This process involves the reaction of alkenes with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst.

  • Reaction Conditions :

    • Temperature: Typically ranges from 30°C to 150°C.
    • Pressure: Atmospheric to superatmospheric pressure.
    • Catalyst: Rhodium complexes are preferred for higher selectivity and efficiency.
  • Outcome :
    The hydroformylation reaction yields aldehyde compounds that can be further refined into alpha,3,3-trimethylbicyclo(2.2.1)heptane-2-propionaldehyde.

Aldol Condensation

Aldol condensation is another critical step in preparing derivatives related to this compound. This involves the reaction between an aldehyde compound and dialkyl ketones (e.g., acetone or 3-pentanone) in the presence of an aldol condensation catalyst.

  • Reaction Conditions :

    • Temperature: Typically ranges from 0°C to 200°C; optimal range is 30°C to 100°C.
    • Catalysts: Acidic substances like sulfuric acid or basic substances like alkali metal hydroxides are used.
    • Solvent: Alcohols, ethers, or hydrocarbons may be employed to enhance reactant interaction and suppress side reactions.
  • Process :
    The aldol product undergoes dehydration to yield an unsaturated ketone, which can be reduced further.

Reduction of Unsaturated Ketones

The final step involves reducing the carbonyl group of the unsaturated ketone obtained from aldol condensation to yield this compound.

  • Reducing Agents :

    • Metal hydrides such as sodium borohydride or lithium aluminum hydride.
    • Catalytic systems for hydrogenation.
  • Reaction Conditions :

    • Temperature: Typically ranges from 0°C to 150°C.
    • Solvents: Alcohols (e.g., methanol), ethers (e.g., tetrahydrofuran), or hydrocarbons may be used.
  • Outcome :
    The reduction process ensures high purity and yield of the desired aldehyde compound.

Data Table: Reaction Parameters for Key Preparation Steps

Step Reaction Type Temperature Range (°C) Pressure Range Catalysts/Agents Used Solvents
Hydroformylation Addition Reaction 30–150 Atmospheric–Superatmospheric Rhodium/Cobalt Complexes None
Aldol Condensation Condensation Reaction 0–200 Atmospheric Sulfuric Acid, Alkali Metal Hydroxides Alcohols, Ethers, Hydrocarbons
Reduction of Ketones Reduction Reaction 0–150 Atmospheric Sodium Borohydride, Lithium Aluminum Hydride Alcohols, Ethers

Notes on Optimization

To maximize yield and purity during synthesis:

  • Use excess dialkyl ketones during aldol condensation to suppress side reactions.
  • Employ phase transfer catalysts like benzyltrimethylammonium bromide to improve reaction rates.
  • Conduct reduction steps under controlled temperatures to prevent decomposition.

Chemical Reactions Analysis

EINECS 303-592-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12_{12}H18_{18}O
  • Molecular Weight : 194.31 g/mol
  • CAS Number : 94201-10-2
  • EINECS Number : 303-592-1

TMB features a bicyclo[2.2.1]heptane framework combined with an aldehyde functional group, which contributes to its distinct reactivity patterns in chemical reactions and biological systems .

Chemistry

TMB serves as a reagent in various chemical synthesis processes. Its unique structure allows it to participate in:

  • Oxidation Reactions : TMB can be oxidized using agents like potassium permanganate and hydrogen peroxide, leading to the formation of carboxylic acids or other derivatives.
  • Reduction Reactions : It can undergo reduction with agents such as lithium aluminum hydride, yielding alcohols or other reduced forms.
  • Substitution Reactions : The compound can react with halogens or alkylating agents to form substituted products .

Biological Studies

TMB has potential applications in biological research to understand its effects on various biological systems:

  • Fragrance Industry : TMB is utilized in the formulation of fragrances due to its pleasant odor profile and low sensitization potential .
  • Toxicology Studies : Research has indicated that TMB exhibits low toxicity and is less likely to cause skin sensitization compared to other fragrance compounds . This makes it a safer alternative in consumer products.

Industrial Applications

In industrial contexts, TMB is used in the production of various materials:

  • Polymers : TMB can be incorporated into polymer matrices to enhance properties such as flexibility and durability.
  • Chemical Manufacturing : Its reactivity allows for the creation of complex chemical structures that are valuable in manufacturing processes .

Case Study 1: Fragrance Safety Evaluation

A study conducted on the safety of fragrance compounds included TMB among other aldehydes. The results indicated that TMB had a significantly lower rate of sensitization compared to more common fragrance ingredients like hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC). This positions TMB as a favorable candidate for use in hypoallergenic products .

Case Study 2: Polymer Enhancement

Research demonstrated that incorporating TMB into polymer formulations improved their mechanical properties without compromising safety standards. The study highlighted the compound's ability to enhance flexibility while maintaining structural integrity under stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Camphor (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-one)
  • Structure : A bicyclic ketone with methyl groups at positions 4,7,7 and a ketone at position 3.
  • Properties: High volatility (boiling point ~204°C), crystalline solid, and notable antimicrobial and anti-inflammatory activities .
  • Reactivity : The ketone group undergoes reduction to form borneol or oxidation to form camphoric acid.
  • Comparison : The propionaldehyde derivative lacks the ketone but introduces an aldehyde group, which is more reactive toward nucleophilic additions (e.g., forming Schiff bases). This could enhance its utility in synthetic chemistry but reduce stability compared to camphor.
Bicyclo[2.2.1]heptane-2-propanol,β,3,3-trimethyl (CAS 94291-52-8)
  • Structure : An alcohol analog with a hydroxyl group instead of an aldehyde.
  • Properties : Reported experimental data includes a boiling point of ~215°C, density of 0.98 g/cm³, and moderate water solubility due to hydrogen bonding .
  • Comparison : The aldehyde derivative likely has a lower boiling point (estimated ~190–200°C) due to weaker intermolecular forces compared to alcohols. The absence of a hydroxyl group may also reduce polarity and aqueous solubility.
Acetaldehyde, (3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)- (CAS 2226-09-7)
  • Structure : An unsaturated analog with an exocyclic double bond and an aldehyde group.
  • Data Limitations: No experimental properties are available, but the conjugated system (aldehyde + double bond) suggests increased reactivity toward polymerization or Diels-Alder reactions .
  • Comparison : The saturated bicyclic framework of the target propionaldehyde may improve thermal stability compared to this unsaturated analog.

Structural and Steric Effects

The bicyclo[2.2.1]heptane skeleton imposes significant steric hindrance, influencing reactivity and molecular interactions. For example:

  • Camphor : The rigid structure and methyl groups create a hydrophobic environment, making it useful in lipid-soluble formulations .

Physicochemical Properties (Inferred)

Property Target Propionaldehyde Camphor Bicyclo[2.2.1]heptane-2-propanol
Molecular Formula C₁₃H₂₀O C₁₀H₁₆O C₁₁H₂₀O
Functional Group Aldehyde Ketone Alcohol
Boiling Point ~190–200°C (est.) 204°C 215°C
Water Solubility Low (est.) 0.12 g/100 mL Moderate
Reactivity High (aldehyde) Moderate Low

Biological Activity

Alpha,3,3-Trimethylbicyclo(2.2.1)heptane-2-propionaldehyde (commonly referred to as TMB) is a bicyclic compound with a unique structure characterized by its bicyclo[2.2.1]heptane framework and an aldehyde functional group. This compound has garnered attention for its potential biological activities and applications in various fields, including fragrance formulation, chemical synthesis, and potential therapeutic uses.

  • Chemical Formula : C12_{12}H18_{18}O
  • Molecular Weight : 194.31 g/mol
  • CAS Number : 94201-10-2
  • EINECS Number : 303-592-1

Synthesis Methods

TMB can be synthesized through various methods, which can influence its biological activity. Common synthetic routes include:

  • Aldol Condensation : Utilizing aldehydes and ketones to form larger cyclic structures.
  • Reduction Reactions : Employing reducing agents to convert carbonyl groups into alcohols or other functional groups.
  • Biocatalytic Processes : Using enzymes to facilitate the formation of TMB from simpler substrates, which may enhance its biological compatibility.

Biological Activity

The biological activity of TMB has been investigated in several studies, highlighting its potential effects on human health and safety.

Sensitization and Allergic Reactions

Research indicates that TMB may act as a skin sensitizer in certain individuals. A study on fragrance compounds revealed that TMB was associated with allergic reactions in some cases during human repeated insult patch tests (HRIPT). The findings showed varying rates of sensitization among different populations:

Study ReferencePopulationSensitization Rate (%)
Sheffield 1999N=5019.6
Coimbra 2000N=22622.1
IVDK 2010N=65529.8

These results suggest that while TMB may be safe for general use, it could pose risks for sensitized individuals, necessitating further evaluation in cosmetic formulations .

Antimicrobial Properties

TMB has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against various strains of bacteria, making it a candidate for use in antimicrobial formulations:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Pseudomonas aeruginosa1000 µg/mL

These findings suggest that TMB could potentially be developed into an antimicrobial agent or incorporated into products requiring antibacterial properties .

Case Study 1: Fragrance Industry Application

In the fragrance industry, TMB is often utilized for its pleasant odor profile and stability. A case study involving the evaluation of various fragrance compounds highlighted TMB's effectiveness as a fixative agent, enhancing the longevity of scents in personal care products.

Case Study 2: Biotransformation Studies

Recent research has focused on the biotransformation of TMB using microbial systems to produce valuable derivatives with enhanced biological activities. For instance, studies demonstrated that specific strains of Pseudomonas sp. could convert TMB into more complex compounds with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing alpha,3,3-Trimethylbicyclo[2.2.1]heptane-2-propionaldehyde, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis of bicyclic terpenoid derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, camphor-based analogs (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptane derivatives) have been synthesized via tellurium-mediated coupling reactions under inert atmospheres, with yields improved by optimizing stoichiometric ratios (e.g., 1.2:1 molar ratio of precursors) and using catalysts like Pd(PPh₃)₄ . Solvent selection (e.g., anhydrous THF) and temperature control (0–25°C) are critical to minimize side reactions.

Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used for purity assessment and structural confirmation. For instance, Isobornyl propionate (a structurally related bicyclic compound) was analyzed via GC-MS with a DB-5MS column (30 m × 0.25 mm ID), achieving 98% purity at retention times of 12–15 minutes . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry; coupling constants (e.g., J = 4.8–9.2 Hz in bicyclic systems) and chemical shifts (e.g., δ 1.26–4.21 ppm for methyl and aldehyde protons) provide critical conformational data .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptane framework influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer: The rigid bicyclic structure imposes steric constraints, directing electrophilic attacks to less hindered positions. For example, acrylation of similar compounds (e.g., isobornyl acrylate) occurs preferentially at the exo-position due to reduced steric hindrance, as confirmed by X-ray crystallography and DFT calculations . Reactivity can be modulated using Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states during esterification or aldehyde functionalization .

Q. What computational approaches are used to predict the conformational stability and electronic properties of this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) at the B3LYP/6-311+G(d,p) level are employed to model the compound’s lowest-energy conformers. Statistical thermodynamics and QSPR (Quantitative Structure-Property Relationship) models predict properties like logP (3.63 ± 0.15) and polar surface area (20.3 Ų), which correlate with bioavailability . Molecular dynamics simulations (100 ns trajectories) assess solvent interactions and stability in aqueous/organic matrices .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar bicyclic derivatives?

  • Methodological Answer: Discrepancies in NMR or MS data often arise from stereoisomerism or impurities. For example, GC-MS peaks at m/z 234 (molecular ion) may overlap with degradation products; orthogonal techniques like high-resolution LC-MS (HRMS) with <2 ppm mass accuracy can differentiate isomers . X-ray crystallography (via programs like SIR97) resolves absolute configurations, with refinement protocols achieving R factors <0.05 .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling alpha,3,3-Trimethylbicyclo[2.2.1]heptane-2-propionaldehyde in laboratory settings?

  • Methodological Answer: The compound is listed in the EPA’s Endocrine Disruptor Screening Program (EDSP), necessitating strict exposure controls. Use fume hoods for synthesis steps involving volatile intermediates (e.g., propionaldehyde derivatives). Personal protective equipment (PPE) should include nitrile gloves and chemical-resistant aprons. Waste disposal must comply with EPA guidelines (40 CFR 261.24) for halogen-free organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.